molecular formula C11H18ClN5O B7435744 6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine

6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine

Cat. No. B7435744
M. Wt: 271.75 g/mol
InChI Key: LHQLVFDGWAJXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as CBPQ or CBPQ-3 and has been found to have a range of biochemical and physiological effects that make it a promising tool for research in various fields.

Mechanism of Action

The mechanism of action of CBPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, CBPQ has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of various cellular processes. CBPQ has also been shown to bind to the adenosine A3 receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
CBPQ has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of certain enzymes and receptors, CBPQ has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBPQ for lab experiments is its specificity for certain enzymes and receptors. This makes it a useful tool for studying the activity of these targets in various cellular processes. However, one limitation of CBPQ is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving CBPQ. One area of interest is in the development of new drugs for the treatment of various diseases. CBPQ has been shown to have potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is in the study of the mechanisms underlying the effects of CBPQ on cellular processes. This could help to identify new targets for drug development and improve our understanding of the role of these targets in disease processes. Finally, there is potential for the development of new synthetic methods for CBPQ that could improve its solubility and make it more accessible for use in experimental settings.

Synthesis Methods

The synthesis of CBPQ involves a series of chemical reactions that result in the formation of the final compound. The process typically starts with the reaction of 3-chloropropan-1-ol with cyclobutanone to form a cyclic ether intermediate. This intermediate is then reacted with guanidine to form the pyrimidine ring, and the final compound is obtained by reacting the pyrimidine intermediate with chloroamine.

Scientific Research Applications

CBPQ has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of drug discovery, where CBPQ has been studied for its ability to inhibit the activity of certain enzymes and receptors. This makes it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN5O/c1-5(2)18-7-3-6(4-7)15-10-8(13)9(12)16-11(14)17-10/h5-7H,3-4,13H2,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQLVFDGWAJXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1)NC2=C(C(=NC(=N2)N)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine

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